cis-(Z)-Flupentixol Dihydrochloride
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVDQEIIMOZNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058737 | |
| Record name | Flupentixol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413-38-9 | |
| Record name | Flupentixol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Validation & Comparative
Cross-Validation of cis-(Z)-Flupentixol Dihydrochloride Effects in Different Animal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral and neurochemical effects of cis-(Z)-Flupentixol Dihydrochloride across different rodent strains. The information presented is collated from various experimental studies to aid in the cross-validation of its pharmacological profile.
Executive Summary
This compound is a potent antipsychotic agent, primarily functioning as a dopamine (B1211576) D1 and D2 receptor antagonist.[1][2][3] Its effects on locomotor activity, reward-seeking behavior, and the induction of catalepsy are crucial endpoints in preclinical assessments. This guide highlights the importance of considering animal strain as a significant variable in the consistency and interpretation of experimental outcomes. While direct comparative studies across multiple strains for all behavioral paradigms are limited, this document synthesizes available data to provide a comprehensive overview.
Data Presentation: Comparative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound in different animal strains. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Effects on Locomotor Activity
| Animal Strain | Dose Range (mg/kg) | Route of Administration | Observed Effect |
| Rats | |||
| Sprague-Dawley | 0.125 - 0.5 | Intraperitoneal (i.p.) | Dose-dependent reduction in cocaine-induced hyperactivity.[4] |
| Wistar | Not explicitly studied with flupentixol, but generally show higher baseline motor activity compared to Sprague-Dawley rats.[5] | - | - |
| Mice | |||
| C57BL/6 | Not explicitly studied with flupentixol, but are more sensitive to haloperidol-induced microcatalepsy than BALB/c mice, suggesting higher sensitivity to dopamine antagonists.[6] | - | - |
| BALB/c | Not explicitly studied with flupentixol. | - | - |
Table 2: Effects on Conditioned Place Preference (CPP)
| Animal Strain | Dose (mg/kg) | Route of Administration | Observed Effect |
| Rats | |||
| Sprague-Dawley | 0.5 | Intraperitoneal (i.p.) | Blocked the expression of cocaine-induced conditioned place preference.[4] |
| Wistar | Not explicitly studied. | - | - |
Table 3: Cataleptic Effects
| Animal Strain | Dopamine Antagonist | Dose (mg/kg) | Route of Administration | Observed Effect |
| Mice | ||||
| C57BL/6 | Haloperidol | 0.25 - 1.0 | Not specified | More susceptible to microcatalepsy compared to CD-1 and BALB/c mice.[6] |
| BALB/c | Haloperidol | 0.25 - 1.0 | Not specified | Less susceptible to microcatalepsy compared to C57BL/6 mice.[6] |
| CD-1 | Haloperidol | 0.25 - 1.0 | Not specified | Less susceptible to microcatalepsy compared to C57BL/6 mice.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Locomotor Activity Assessment
Objective: To measure the effect of this compound on spontaneous or drug-induced locomotor activity.
Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.
Procedure:
-
Habituation: Individually place animals in the open field for a set period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.).
-
Testing: After a specified pretreatment time (e.g., 30 minutes), place the animal back into the open field arena.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined duration (e.g., 60 minutes).
-
Analysis: Compare the locomotor activity data between the drug-treated and vehicle-treated groups.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environment.
Apparatus: A three-chambered apparatus with two larger, distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller, neutral starting chamber.
Procedure:
-
Pre-conditioning (Baseline): On day 1, place the animal in the central chamber and allow free access to all chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference. Animals with a strong unconditioned preference for one chamber may be excluded.[4]
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer this compound (or the drug being tested for its rewarding properties, with flupentixol as a potential blocker) and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other conditioning chamber for the same duration. The order of drug and vehicle administration is counterbalanced across animals.
-
-
Post-conditioning (Test): On the test day, place the animal (drug-free) in the central chamber and allow free access to all chambers. Record the time spent in each chamber.
-
Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion. The effect of flupentixol is determined by its ability to block the development of a preference for a rewarding drug.
Catalepsy Assessment (Bar Test)
Objective: To measure the induction of catalepsy, a state of motor immobility, often induced by dopamine receptor antagonists.
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter for rats, 0.2-0.7 cm for mice) elevated a few centimeters from a flat surface (e.g., 3-8 cm).[7][8]
Procedure:
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At specified time points after drug administration, gently place the animal's forepaws on the elevated bar.
-
Data Collection: Start a timer and measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[9][10]
-
Analysis: Compare the latency to descend between the drug-treated and vehicle-treated groups. An increased latency in the drug-treated group is indicative of catalepsy.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Dopamine D1/D2 receptor antagonism by cis-(Z)-Flupentixol.
Caption: Inhibition of the PI3K/Akt signaling pathway by cis-(Z)-Flupentixol.
Caption: A generalized experimental workflow for assessing flupentixol's effects.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Further evidence that 3H-cis(Z)flupenthixol binds to the adenylate cyclase-associated dopamine receptor (D-1) in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. The dopamine antagonist cis-flupenthixol blocks the expression of the conditioned positive but not the negative effects of cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Haloperiodol-induced microcatalepsy differs in CD-1, BALB/c, and C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. protocols.io [protocols.io]
- 9. ijbcp.com [ijbcp.com]
- 10. meliordiscovery.com [meliordiscovery.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
